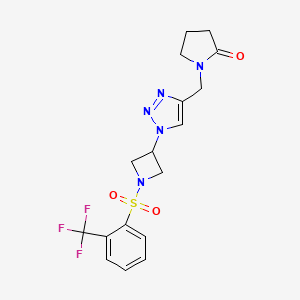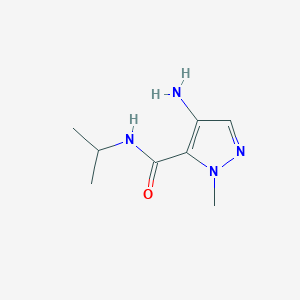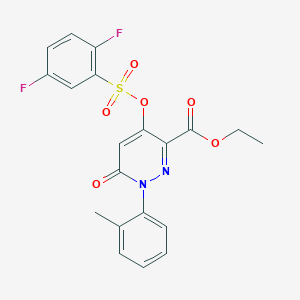![molecular formula C13H12O5 B2879303 [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 35679-93-7](/img/structure/B2879303.png)
[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a chemical compound with the molecular formula C13H12O5 and a molecular weight of 248.238 g/mol . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in various fields of science and industry.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The exact biological targets and their roles are yet to be elucidated.
Mode of Action
The mode of action of [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is currently unknown due to the lack of research data. It is known that coumarin derivatives, which this compound is a part of, have been tested for various biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by hydrolysis . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with potential modifications to optimize yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Used in the production of dyes, optical brighteners, and other industrial chemicals.
Comparison with Similar Compounds
[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can be compared with other chromen-2-one derivatives:
4-methylumbelliferyl acetate: Similar structure but different functional groups, leading to different biological activities.
Ethyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate: An ester derivative with potentially different solubility and reactivity.
[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid: A hydroxylated derivative with enhanced biological activity.
These comparisons highlight the unique properties of this compound, particularly its balance of hydrophobic and hydrophilic characteristics, which can influence its biological and chemical behavior.
Properties
IUPAC Name |
2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-8(2)13(16)18-11-5-9(3-4-10(7)11)17-6-12(14)15/h3-5H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGNOTZDXBJUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone](/img/structure/B2879223.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone](/img/structure/B2879224.png)
![4-{[(4-Bromobenzyl)amino]methyl}benzoic acid](/img/structure/B2879225.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2879228.png)

![2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2879230.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2879231.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2879236.png)

![4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}quinoline](/img/structure/B2879240.png)
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2879241.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2879242.png)
